N''-(1,3-Dihydro-2H-isoindol-2-yl)guanidine
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Overview
Description
1-(Isoindolin-2-yl)guanidine is a compound that features a guanidine group attached to an isoindoline ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 1-(Isoindolin-2-yl)guanidine allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isoindolin-2-yl)guanidine typically involves the reaction of isoindoline derivatives with guanidine precursors. One common method is the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . This scaffold can then be further functionalized to introduce the guanidine group.
Industrial Production Methods
Industrial production of 1-(Isoindolin-2-yl)guanidine may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Isoindolin-2-yl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can modify the guanidine group or the isoindoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include isoindoline-1,3-dione derivatives, reduced isoindoline compounds, and various substituted isoindoline derivatives .
Scientific Research Applications
1-(Isoindolin-2-yl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Isoindolin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function . The isoindoline ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline derivatives and guanidine-containing molecules, such as:
Uniqueness
1-(Isoindolin-2-yl)guanidine is unique due to its combination of the isoindoline ring and guanidine group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
80545-13-7 |
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Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)guanidine |
InChI |
InChI=1S/C9H12N4/c10-9(11)12-13-5-7-3-1-2-4-8(7)6-13/h1-4H,5-6H2,(H4,10,11,12) |
InChI Key |
FXDJPRPAZJKGKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1N=C(N)N |
Origin of Product |
United States |
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